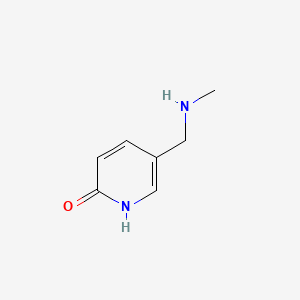
5-((Methylamino)methyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Methylamino)methyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridone ring with a methylaminomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-pyridone, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: 2-pyridone is dissolved in water, followed by the addition of formaldehyde and methylamine. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((Methylamino)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-((Methylamino)methyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((Methylamino)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylaminomethyl-2-thiouridine: A similar compound with a thiouridine moiety, known for its role in RNA modification.
5-Carboxymethylaminomethyl-2-thiouridine: Another related compound with a carboxymethyl group, also involved in RNA modification.
2-Thiouridine: A simpler analog with a thiouridine structure.
Uniqueness
5-((Methylamino)methyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyridone ring
Propiedades
Número CAS |
152195-86-3 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 |
Nombre IUPAC |
5-(methylaminomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-8-4-6-2-3-7(10)9-5-6/h2-3,5,8H,4H2,1H3,(H,9,10) |
Clave InChI |
ZONIYDUVLPLSPT-UHFFFAOYSA-N |
SMILES |
CNCC1=CNC(=O)C=C1 |
Sinónimos |
2(1H)-Pyridinone,5-[(methylamino)methyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















